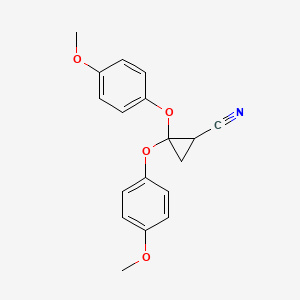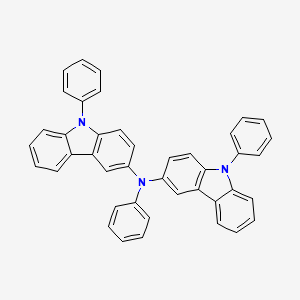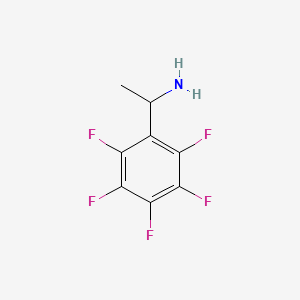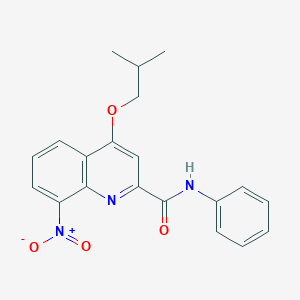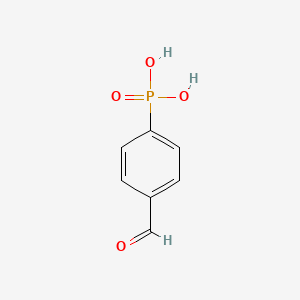
2-Iodo-3-methyl-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-methyl-1-phenylbutan-1-one is an organic compound characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methyl-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the iodination of 3-methyl-1-phenylbutan-1-one using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as acetic acid or dichloromethane. The reaction can be represented as follows:
3-methyl-1-phenylbutan-1-one+I2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Various substituted butanones.
Reduction: 2-Iodo-3-methyl-1-phenylbutanol.
Oxidation: 2-Iodo-3-methyl-1-phenylbutanoic acid.
Aplicaciones Científicas De Investigación
2-Iodo-3-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-3-methyl-1-phenylbutan-1-one involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenylbutan-1-one: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodo-1-phenylbutan-1-one: Similar structure but without the methyl group, affecting its chemical properties.
2-Iodo-3-methylbutan-1-one: Lacks the phenyl group, leading to different chemical behavior.
Propiedades
Número CAS |
651044-06-3 |
|---|---|
Fórmula molecular |
C11H13IO |
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
2-iodo-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H13IO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
Clave InChI |
QKRVIJZLEKTUSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)C1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



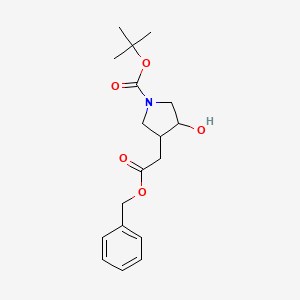
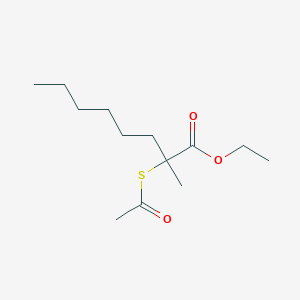
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
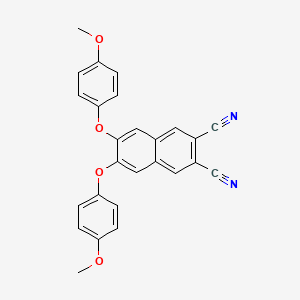
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
